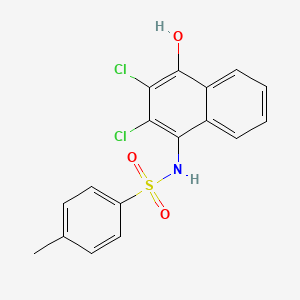

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3S/c1-10-6-8-11(9-7-10)24(22,23)20-16-12-4-2-3-5-13(12)17(21)15(19)14(16)18/h2-9,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGXKQOZTOWCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Naphthalene Derivative Preparation: The starting material, 2,3-dichloronaphthalene, is subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

Sulfonamide Formation: The hydroxylated naphthalene derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound might influence biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with two analogs: Tolbutamide () and N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ().

Key Structural Differences and Implications

Aromatic Core: The naphthalene system in the target compound provides extended π-conjugation and bulkiness compared to the single benzene rings in Tolbutamide and the double sulfonamide analog. This may enhance binding to hydrophobic enzyme pockets or reduce solubility in polar solvents .

Substituent Effects: Chlorine vs. Fluorine: The electron-withdrawing Cl groups in the target compound may increase stability and electrophilic reactivity compared to the fluorine-substituted analog (). Fluorine’s smaller size and higher electronegativity could alter electronic distribution and metabolic resistance . Sulfonamide Linkage: Unlike Tolbutamide’s sulfonylurea group (which targets pancreatic β-cells), the target compound’s sulfonamide lacks a urea moiety, suggesting divergent biological targets, possibly cyclooxygenase (COX) inhibition akin to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Considerations :

- The unexpected formation of the double sulfonamide in highlights the sensitivity of sulfonylation reactions to steric and electronic effects. The target compound’s synthesis likely requires precise control to avoid similar side products .

Research Findings and Inferred Properties

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound may enhance water solubility compared to Tolbutamide (which relies on urea for solubility) and the fluorinated double sulfonamide (more lipophilic due to fluorine and dual aryl groups) .

- Melting Point : Chlorine’s bulkiness and strong intermolecular interactions (e.g., halogen bonding) likely result in a higher melting point than fluorine-substituted analogs .

Biological Activity

N-(2,3-Dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a naphthalene moiety substituted with chlorine and hydroxyl groups, as well as a sulfonamide functional group. Understanding its biological activity is crucial for assessing its therapeutic potential.

- Molecular Formula : C₁₄H₁₃Cl₂N₃O₂S

- Molecular Weight : 335.24 g/mol

- CAS Number : 126833-17-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that sulfonamides often function through the inhibition of enzymes involved in folate synthesis, particularly dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for bacterial growth and survival.

Inhibition of Dihydropteroate Synthase (DHPS)

Studies have shown that compounds similar to this compound can effectively inhibit DHPS, leading to a reduction in folate production in bacteria. This mechanism is vital for the development of antibacterial agents.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. The inhibition of specific kinases involved in cancer cell proliferation has been observed. For instance, similar benzamide derivatives have shown promise in inhibiting RET kinase activity, which is implicated in various cancers.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of DHPS | Antibacterial activity | |

| RET Kinase Inhibition | Anticancer properties | |

| Cytotoxicity against cancer cells | Induction of apoptosis |

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

A recent study explored the effects of this compound on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in treated cells, suggesting a potential role as an anticancer agent. The mechanism was linked to the downregulation of key survival pathways within the cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.